![molecular formula C17H16BrN3O4 B2530721 Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate CAS No. 2097898-18-3](/img/structure/B2530721.png)
Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate" is a chemically synthesized molecule that appears to be related to a class of compounds that are often used in the development of pharmaceuticals and materials with specific chemical properties. The structure suggests the presence of a pyrrolidine ring, a bromopyrimidinyl moiety, and a benzoate ester group, which could contribute to a variety of biological activities or chemical reactivities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include cyclization, substitution, and condensation reactions. For instance, the synthesis of pyrrolidine derivatives can be achieved through 1,3-dipolar cycloaddition reactions, as seen in the preparation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Similarly, the synthesis of isoxazole scaffolds from pyridine derivatives, as described in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, involves domino reactions starting from nitrile oxides . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate bromopyrimidinyl and benzoate functionalities.
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like single-crystal X-ray diffraction, which can reveal the stereochemistry and confirm the molecular conformation . The presence of a bromopyrimidinyl group in the target compound suggests potential for interactions such as hydrogen bonding, which could influence the compound's crystal packing and stability.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For example, cyclopalladated compounds of methyl (E)-4-(benzylideneamino)benzoate can undergo splitting reactions with pyridine, leading to the formation of dinuclear compounds with acetato and chlorido bridge ligands . The bromopyrimidinyl group in the target compound may also participate in substitution reactions, potentially leading to the formation of new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. For instance, the acid dissociation constants of pyrrolidine derivatives can be determined to understand their behavior in different pH environments . The presence of a bromopyrimidinyl group in the target compound could affect its reactivity, solubility, and interaction with biological targets. The benzoate ester group may also influence the compound's volatility and hydrophobicity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Methodological Advances
Synthesis of Analogues and Derivatives : Compounds related to pyrimidine derivatives have been synthesized for various scientific purposes, including the development of antibacterial agents and the exploration of their biological activities. For instance, the electrophilic substitution and C-benzylation of aminopyridines have been explored for synthesizing analogues of trimethoprim, an antibacterial agent, indicating a pathway for creating new therapeutic agents (Rauckman & Roth, 1980).
Chemical Reactions and Catalysis : Research into pyridine and pyrimidine derivatives often involves exploring novel synthetic routes and catalytic methods. For example, the catalytic activity of pyridine derivatives in selective oxidation reactions demonstrates the utility of these compounds in organic synthesis and the development of new chemical methodologies (Zhang et al., 2012).
Biological and Pharmacological Applications
Antiviral and Antitumor Activities : Certain pyrimidine derivatives exhibit significant biological activities, including antiviral and antitumor effects. For instance, 2,4-diamino-5-substituted pyrimidine derivatives have shown marked inhibitory activity against retroviruses, highlighting their potential as antiretroviral drugs (Hocková et al., 2003).
Inhibition of Biological Pathways : The synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of purine biosynthesis provide insights into the development of antifolate drugs with selectivity for specific transporters and receptors. Such compounds have shown promising antitumor activity due to selective transport by folate receptors and the proton-coupled folate transporter (Wang et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
methyl 4-[3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4/c1-24-16(23)12-4-2-11(3-5-12)15(22)21-7-6-14(10-21)25-17-19-8-13(18)9-20-17/h2-5,8-9,14H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAXYWOKBQGCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)
![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)
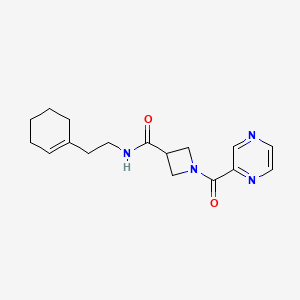
![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)

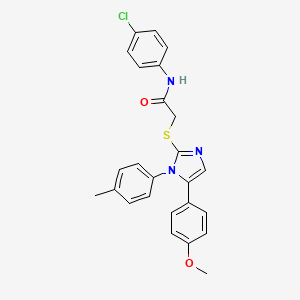
![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

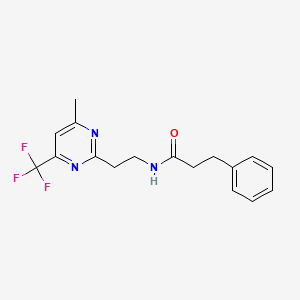
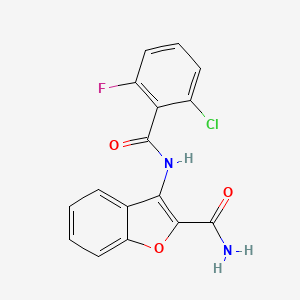
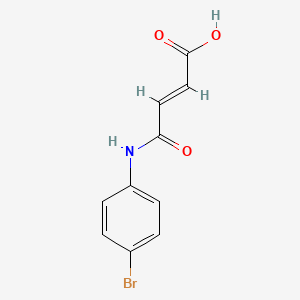
![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)
![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)
![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)